molecular formula C20H17FN2O2S B6539377 2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1060337-13-4

2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No. B6539377
CAS RN: 1060337-13-4
M. Wt: 368.4 g/mol
InChI Key: SAGGEJXPQGKVMT-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

Thiophene and its derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Imidazole and its derivatives can also be synthesized through various methods .


Molecular Structure Analysis

Thiophene has a five-membered ring made up of one sulfur atom and four carbon atoms . Imidazole is a five-membered ring containing two nitrogen atoms, one of which bears a hydrogen atom .


Chemical Reactions Analysis

Pinacol boronic esters, which could be related to the compound , are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation has been reported .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Mechanism of Action

Future Directions

Thiophene and its derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-fluoro-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2O2S/c21-18-6-2-1-5-17(18)20(25)23-15-9-7-14(8-10-15)12-19(24)22-13-16-4-3-11-26-16/h1-11H,12-13H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGGEJXPQGKVMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

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